molecular formula C21H17N3O B5794329 N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Cat. No. B5794329
M. Wt: 327.4 g/mol
InChI Key: JXHUSSOKWKSKKA-UHFFFAOYSA-N
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Description

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MIP-B and has been extensively studied for its biological and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that this compound may work by modulating certain signaling pathways that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate certain signaling pathways that are involved in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide in lab experiments is its potential applications in the treatment of cancer and neurodegenerative diseases. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide. One of the future directions is to study the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Another future direction is to study the structure-activity relationship of this compound to identify more potent analogs. Additionally, the potential applications of this compound in drug delivery systems and nanotechnology can also be explored.
In conclusion, N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a chemical compound with potential applications in various fields. Its complex synthesis process and potential applications in the treatment of cancer and neurodegenerative diseases make it an interesting area for scientific research. Further studies are needed to explore its potential applications in other areas and to identify more potent analogs.

Synthesis Methods

The synthesis of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex process that involves several steps. The first step involves the formation of 7-methylimidazo[1,2-a]pyridine, which is then coupled with 3-bromophenylboronic acid to form 3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenylboronic acid. This compound is then converted to N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide through a series of reactions involving various reagents.

Scientific Research Applications

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-10-11-24-14-19(23-20(24)12-15)17-8-5-9-18(13-17)22-21(25)16-6-3-2-4-7-16/h2-14H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHUSSOKWKSKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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